Cas no 194423-47-7 (2-Toluidine-d9)

2-Toluidine-d9 is a deuterated derivative of 2-toluidine, where nine hydrogen atoms are replaced with deuterium, enhancing its utility in spectroscopic and analytical applications. This isotopically labeled compound is particularly valuable in nuclear magnetic resonance (NMR) studies, mass spectrometry, and kinetic isotope effect investigations due to its high isotopic purity and stability. Its use as an internal standard in quantitative analysis ensures improved accuracy and reproducibility in trace-level detection. The incorporation of deuterium also minimizes interference from protonated solvents, making it ideal for mechanistic studies in organic and pharmaceutical chemistry. 2-Toluidine-d9 is synthesized under controlled conditions to meet stringent purity requirements for research applications.
2-Toluidine-d9 structure
2-Toluidine-d9 structure
Product Name:2-Toluidine-d9
CAS No:194423-47-7
MF:C7H9N
MW:107.15306
CID:93935
PubChem ID:10678216
Update Time:2025-11-01

2-Toluidine-d9 Chemical and Physical Properties

Names and Identifiers

    • O-TOLUIDINE-D9
    • 2-Toluidine-13C6
    • 2-Toluidine-d9
    • 1-Amino-2-methylbenzene-d9
    • 2-Amino-1-methylbenzene-d9
    • 2-Aminotoluene-d9
    • 2-Methyl-1-aminobenzene-d9
    • 2-Methylaniline-d9
    • 2-Methylbenzenamine-d9
    • 2-Methylphenylamine-d9
    • NSC 15348-d9-
    • 2-Tolylamine-d9
    • o-Aminotoluene-d9
    • o-Methylaniline-d9
    • D98836
    • Benzen-2,3,4,5-d4-amine-d2, 2-(methyl-d3)- (9CI); 2-Toluidine-d9; o-Toluidine-d9; 2-Toluidine D9
    • 2-Toluidine-d7
    • 194423-47-7
    • 68408-22-0
    • N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline
    • AKOS030242661
    • 2-(?H?)methyl(?H?)aniline
    • Inchi: InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
    • InChI Key: RNVCVTLRINQCPJ-LLZDZVHOSA-N
    • SMILES: N([2H])([2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 125.18643
  • Monoisotopic Mass: 116.13
  • Isotope Atom Count: 9
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • PSA: 3.24

2-Toluidine-d9 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE80742-500mg
O-TOLUIDINE-D9
194423-47-7
500mg
$398.00 2024-04-20
A2B Chem LLC
AE80742-1g
O-TOLUIDINE-D9
194423-47-7
1g
$550.00 2024-04-20

Additional information on 2-Toluidine-d9

Research Briefing on 194423-47-7 and 2-Toluidine-d9 in Chemical Biology and Pharmaceutical Applications

The compound with CAS number 194423-47-7 and the deuterated product 2-Toluidine-d9 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are pivotal in the development of novel therapeutic agents and analytical methodologies, particularly in the context of drug metabolism and pharmacokinetic studies. This briefing provides an overview of the latest research findings, highlighting their applications, mechanisms, and future potential.

Recent studies have demonstrated that 194423-47-7 serves as a key intermediate in the synthesis of biologically active molecules. Its unique chemical structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways, showcasing its potential in treating chronic inflammatory diseases. The incorporation of deuterium in 2-Toluidine-d9 enhances its stability and metabolic resistance, which is critical for tracer studies in drug development.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists employed 2-Toluidine-d9 as a stable isotope-labeled internal standard in mass spectrometry-based assays. This application significantly improved the accuracy and reproducibility of quantitative analyses, enabling more precise measurements of drug concentrations in biological matrices. The study underscored the importance of deuterated compounds in advancing analytical techniques, particularly in the early stages of drug discovery.

Another notable research effort focused on the mechanistic insights of 194423-47-7 in modulating protein-protein interactions. Using advanced computational modeling and X-ray crystallography, researchers elucidated the binding modes of this compound with target proteins, providing a structural basis for the design of next-generation therapeutics. These findings were published in Nature Chemical Biology and have opened new avenues for the development of small-molecule modulators with enhanced specificity and efficacy.

The pharmaceutical industry has also recognized the potential of these compounds in addressing challenges related to drug resistance. A recent patent application highlighted the use of 194423-47-7 derivatives as adjuvants in combination therapies, demonstrating synergistic effects with existing anticancer drugs. This approach could pave the way for more effective treatment regimens, particularly in oncology.

Looking ahead, the integration of 194423-47-7 and 2-Toluidine-d9 into high-throughput screening platforms is expected to accelerate the discovery of novel drug candidates. Their unique properties make them ideal candidates for probing biological systems and elucidating complex biochemical pathways. Future research directions may include exploring their applications in personalized medicine and targeted drug delivery systems.

In conclusion, the latest research on 194423-47-7 and 2-Toluidine-d9 underscores their transformative potential in chemical biology and pharmaceutical sciences. From serving as critical tools in analytical chemistry to enabling the development of innovative therapeutics, these compounds are poised to make significant contributions to the field. Continued investment in their study and application will undoubtedly yield further breakthroughs, addressing unmet medical needs and advancing human health.

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